

Application Notes and Protocols for the Mass Spectrometry Analysis of Casuarinin

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Compound of Interest

Compound Name: Casuarinin

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Introduction

Casuarinin is a C-glycosidic ellagitannin found in various plant species, including Casuarina and Stachyurus species, as well as in the pericarp of pomegranates (*Punica granatum*) and in *Alnus sieboldiana*.^[1] As a member of the hydrolyzable tannin family, **casuarinin** exhibits a range of biological activities, including antioxidant and potential enzyme inhibitory effects, making it a compound of interest in phytochemical and pharmacological research. This document provides a detailed guide to the analysis of **casuarinin** using mass spectrometry (MS), focusing on its fragmentation pattern. The protocols and data presented herein are intended to assist researchers in the identification and characterization of **casuarinin** in complex matrices.

Data Presentation

The mass spectrometric analysis of **casuarinin** reveals a characteristic fragmentation pattern that is essential for its identification. The following table summarizes the key mass-to-charge ratio (m/z) values for the parent ion and its major fragment ions observed in negative ion mode electrospray ionization (ESI).

Ion	m/z (Negative Mode)	Proposed Structure/Fragment Loss
[M-H] ⁻	935.09	Deprotonated casuarinin
Fragment 1	783.07	[M-H - 152] ⁻ (Loss of a galloyl group)
Fragment 2	631.06	[M-H - 152 - 152] ⁻ (Loss of two galloyl groups) or [M-H - 304] ⁻
Fragment 3	479.05	Further fragmentation
Fragment 4	301.00	Ellagic acid

Experimental Protocols

This section outlines a general protocol for the analysis of **casuarinin** using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).

Sample Preparation

A standardized protocol for the extraction of hydrolyzable tannins from plant material is crucial for reproducible results.

- Materials:
 - Lyophilized and ground plant material
 - 80% aqueous methanol (v/v) with 0.01 N HCl
 - Ultrasonicator bath
 - Reciprocating mixer
 - Centrifuge
 - 0.2 µm hydrophilic PTFE syringe filters

- HPLC vials
- Procedure:
 - Weigh approximately 0.5 g of the powdered plant sample.
 - Add 10 mL of 80% aqueous methanol with 0.01 N HCl.
 - Sonicate the mixture for 15 minutes in an ultrasonication bath.
 - Shake the mixture for 15 minutes at room temperature using a reciprocating mixer.
 - Centrifuge the mixture at 3,900 rpm for 10 minutes at 25°C.
 - Collect the supernatant.
 - Repeat the extraction process on the residue twice more.
 - Combine the supernatants from all three extractions.
 - Filter the combined supernatant through a 0.2 µm hydrophilic PTFE syringe filter into an HPLC vial for analysis.

UHPLC-ESI-MS/MS Analysis

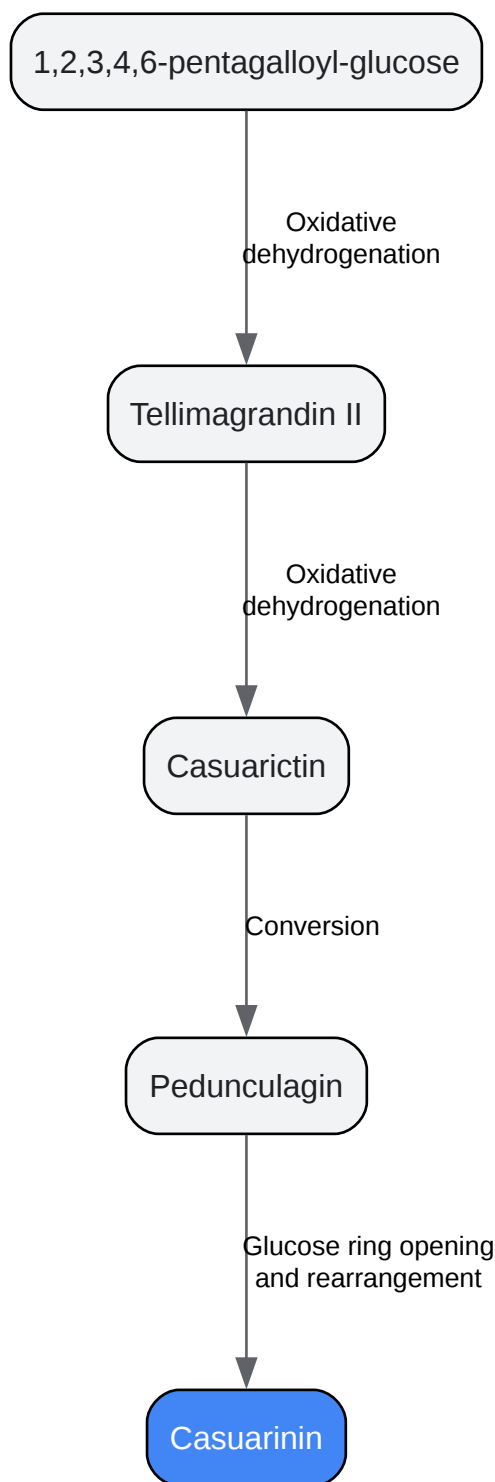
- Instrumentation:
 - UHPLC system (e.g., DIONEX Ultimate 3000)
 - High-Resolution Mass Spectrometer with ESI source (e.g., Thermo Q Exactive)
- Chromatographic Conditions:
 - Column: Waters® HSS T3 column (150 × 2.1 mm i.d.; 1.8 µm)
 - Column Temperature: 40°C
 - Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Gradient Elution:
 - 0–1 min, 5% B
 - 1–8 min, 5%–20% B
 - 8–15 min, 20%–45% B
 - 15–22 min, 45%–100% B
 - Hold at 100% B for 2 min
 - Re-equilibrate to 5% B for 5 min
- Mass Spectrometry Conditions (Negative Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI), Negative
 - Scan Range: m/z 100-1500
 - Capillary Voltage: 3.0 kV
 - Sheath Gas Flow Rate: 35 (arbitrary units)
 - Auxiliary Gas Flow Rate: 10 (arbitrary units)
 - Capillary Temperature: 320°C
 - Collision Energy (for MS/MS): Optimized for the specific instrument and compound, typically in the range of 20-40 eV.

Mandatory Visualizations

Biosynthesis of Casuarinin

The biosynthesis of **casuarinin** is part of the broader ellagitannin pathway in plants. It originates from 1,2,3,4,6-pentagalloyl-glucose and proceeds through a series of oxidative dehydrogenation and structural rearrangement steps.

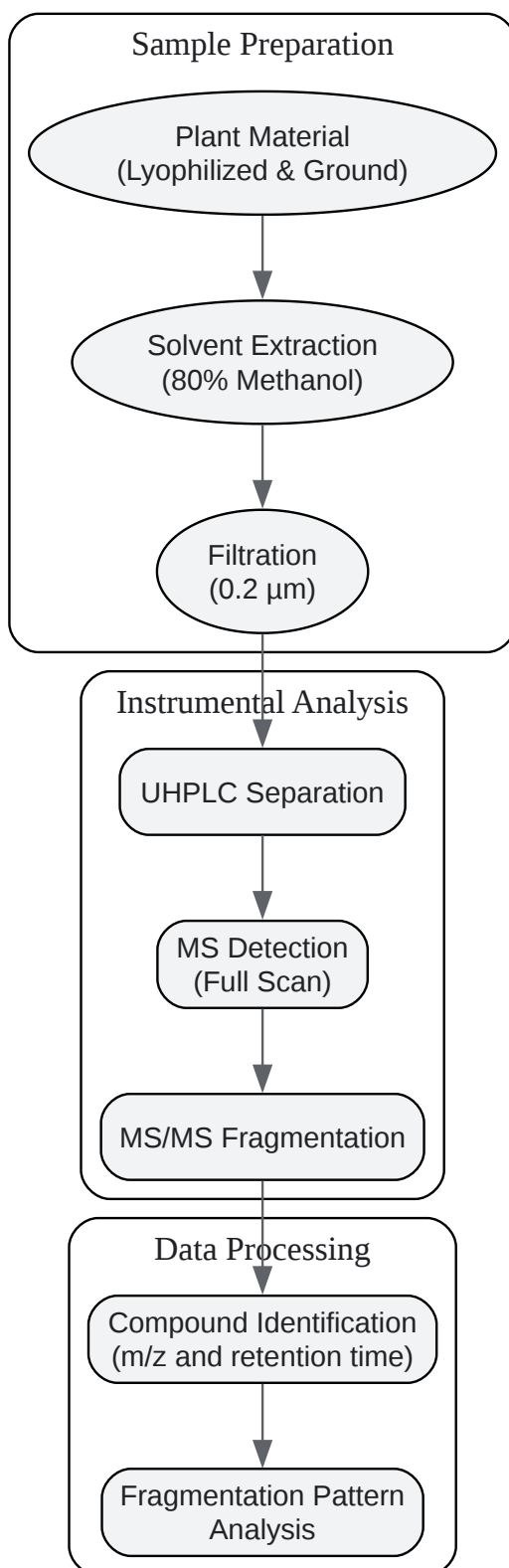


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Caption: Biosynthetic pathway of **casuarinin**.

Experimental Workflow for Casuarinin Analysis

The following diagram illustrates the logical flow of the experimental process for the analysis of **casuarinin** from a plant sample.



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Caption: Experimental workflow for **casuarinin** analysis.

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References

- 1. Analysis of hydrolyzable tannins and other phenolic compounds in emblic leafflower (*Phyllanthus emblica* L.) fruits by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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